Scaffold Architecture: Azetidine Ring Strain vs. Octahydro-Pyrido[1,2-a]pyrazine Saturation
Azeto[1,2-a]pyrido[1,2-d]pyrazine (C10H8N2, MW 156.18) is an aromatic tricyclic system containing a strained four-membered azetidine ring, with a calculated density of 1.3 g/cm³ and a polar surface area of 90.65 Ų . In contrast, the octahydro-1H-pyrido[1,2-a]pyrazine scaffold (C8H16N2, MW 140.23), which serves as the core of the mu-opioid antagonist compound 36 (Ki = 0.47 nM, IC50 = 1.8 nM), is a fully saturated bicyclic system lacking the azetidine ring and possessing two basic nitrogen centers [1]. The aromatic, electron-deficient nature of the target compound vs. the saturated, electron-rich nature of the octahydro analogue results in fundamentally different hydrogen-bonding capacity and ring-strain energy, which directly govern both synthetic derivatization pathways and biological target recognition [1].
| Evidence Dimension | Molecular architecture and physicochemical profile |
|---|---|
| Target Compound Data | MW: 156.18; Formula: C10H8N2; Density: 1.3±0.1 g/cm³; PSA: 90.65 Ų; AlogP: 1.29; Contains strained azetidine ring; Aromatic scaffold |
| Comparator Or Baseline | Octahydro-1H-pyrido[1,2-a]pyrazine: MW: 140.23; Formula: C8H16N2; Fully saturated bicyclic system; No azetidine ring; Two basic nitrogen atoms; Higher conformational flexibility |
| Quantified Difference | MW difference: +15.95 g/mol; PSA difference: not directly comparable; AlogP difference: significant but not quantified; Saturation state: aromatic vs. fully saturated; Ring strain: azetidine present vs. absent |
| Conditions | Computational physicochemical property comparison; scaffold-level analysis |
Why This Matters
The presence of the strained azetidine ring dictates fundamentally different synthetic reactivity and biological recognition profiles compared to saturated pyrido[1,2-a]pyrazine analogues, making the correct scaffold selection critical for SAR programs and chemical probing studies.
- [1] Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. View Source
